molecular formula C17H25N3OS B2969658 1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034590-28-6

1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2969658
CAS No.: 2034590-28-6
M. Wt: 319.47
InChI Key: JJFLAGGVKOQTJZ-UHFFFAOYSA-N
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Description

1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a phenyl group, a thiolan ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Thiolan Ring: The thiolan ring can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the piperidine ring.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the piperidine-thiolan intermediate.

    Formation of the Urea Group: The final step involves the reaction of the piperidine-thiolan-phenyl intermediate with an isocyanate to form the urea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}amine: Similar structure but with an amine group instead of a urea group.

    1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of the urea group, which can impart different biological activities and chemical reactivity compared to similar compounds with amine or carbamate groups.

Properties

IUPAC Name

1-phenyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFLAGGVKOQTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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